molecular formula C25H48ClNO4 B10795550 Oleoyl-L-carnitine-d3 (chloride)

Oleoyl-L-carnitine-d3 (chloride)

Cat. No.: B10795550
M. Wt: 465.1 g/mol
InChI Key: JPDKUMDAMZLOJR-CQZOHPAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleoyl-L-carnitine-d3 (chloride) involves the esterification of oleic acid with L-carnitine-d3. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of oleoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions

Oleoyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleoyl-L-carnitine-d3 (chloride) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in mass spectrometry analyses. Its selective inhibition of glycine transporter 2 also distinguishes it from other acylcarnitines, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C25H48ClNO4

Molecular Weight

465.1 g/mol

IUPAC Name

[(2R)-3-carboxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C25H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h12-13,23H,5-11,14-22H2,1-4H3;1H/b13-12-;/t23-;/m1./s1/i2D3;

InChI Key

JPDKUMDAMZLOJR-CQZOHPAWSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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